4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide
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Overview
Description
4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a dimethylpyridinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 4,6-dimethyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzoic acid
- 4,6-dimethyl-2-aminopyridine
- N-tert-butylbenzamide
Uniqueness
4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide is unique due to the combination of its tert-butyl, dimethylpyridinyl, and benzamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4,6-dimethylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-12-10-13(2)19-16(11-12)20-17(21)14-6-8-15(9-7-14)18(3,4)5/h6-11H,1-5H3,(H,19,20,21) |
InChI Key |
BDIZAYIXSPVXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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